molecular formula C15H12N4 B11726366 4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline

4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline

Cat. No.: B11726366
M. Wt: 248.28 g/mol
InChI Key: USQZQVMBYROFJP-UHFFFAOYSA-N
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Description

4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline is a chemical compound with the molecular formula C15H12N4. This compound is part of the hydrazone family and is characterized by the presence of a quinazoline ring system attached to a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline typically involves the condensation reaction between benzaldehyde and 4-hydrazinylquinazoline . The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the hydrazone moiety into corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with aldehyde or carboxylic acid groups, while reduction can produce amine derivatives.

Scientific Research Applications

4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Phenylmethylidene)hydrazin-1-yl]quinoline: Similar structure but with a quinoline ring instead of quinazoline.

    4-[2-(Phenylmethylidene)hydrazin-1-yl]pyridine: Contains a pyridine ring instead of quinazoline.

    4-[2-(Phenylmethylidene)hydrazin-1-yl]benzene: Features a benzene ring instead of quinazoline.

Uniqueness

4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline is unique due to its quinazoline ring system, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing molecules with specific biological activities .

Properties

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

N-(benzylideneamino)quinazolin-4-amine

InChI

InChI=1S/C15H12N4/c1-2-6-12(7-3-1)10-18-19-15-13-8-4-5-9-14(13)16-11-17-15/h1-11H,(H,16,17,19)

InChI Key

USQZQVMBYROFJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC=NC3=CC=CC=C32

Origin of Product

United States

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